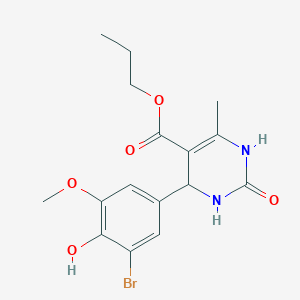![molecular formula C15H22N2O4S B5218724 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely used in scientific research for various purposes. MEM is a potent inhibitor of the enzyme carbonic anhydrase, which is responsible for catalyzing the reversible hydration of carbon dioxide.
作用机制
MEM acts as a potent inhibitor of the enzyme carbonic anhydrase by binding to its active site. This inhibits the enzyme's ability to catalyze the reversible hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the production of aqueous humor, which is responsible for maintaining the intraocular pressure.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. It has also been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy. Additionally, MEM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.
实验室实验的优点和局限性
MEM has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, it has been shown to have various biochemical and physiological effects, making it a potential treatment for various diseases. However, MEM also has some limitations. It is a potent inhibitor of carbonic anhydrase, which can lead to unwanted side effects, such as metabolic acidosis. Additionally, its use in humans is limited due to its potential toxicity.
未来方向
There are several future directions for the use of MEM in scientific research. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors. Another potential direction is the use of MEM as a potential treatment for various diseases, such as epilepsy and inflammatory conditions. Additionally, the use of MEM in combination with other drugs may lead to more effective treatments for various diseases. Finally, further studies are needed to determine the potential toxicity of MEM and its long-term effects on human health.
Conclusion:
In conclusion, MEM is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research for various purposes. Its use has led to a better understanding of the role of carbonic anhydrase in various physiological processes and has led to the development of potential treatments for various diseases. However, its use is limited due to its potential toxicity, and further studies are needed to determine its long-term effects on human health.
合成方法
MEM can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxyaniline and 1-methyl-2-pyrrolidone, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
科学研究应用
MEM has been widely used in scientific research for various purposes. One of its most common applications is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase can be used to treat various diseases, including glaucoma, epilepsy, and altitude sickness.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(15(18)16-10-4-5-11-16)17(22(3,19)20)13-6-8-14(21-2)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHSNNBXOZQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)

![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)
![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
